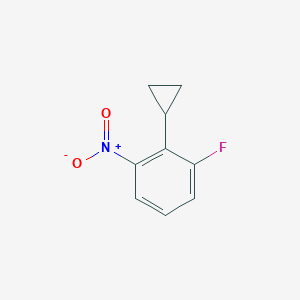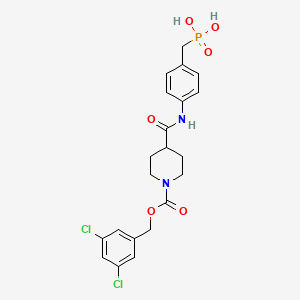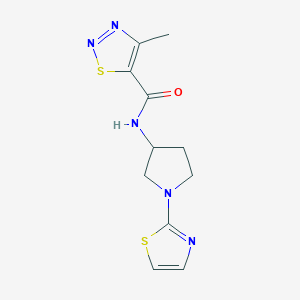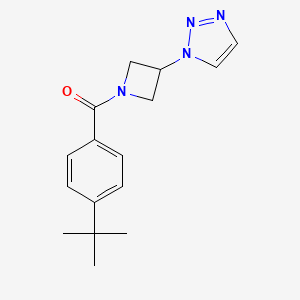
2-Butylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylboronic acid is an organoboron compound with the chemical formula C4H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Target of Action
2-Butylboronic acid is a type of organoboron compound that has been used in various areas of research . It is primarily used as a derivatization reagent in gas chromatography . It is also used as a reagent for butylboronate and is suitable for the derivatization of proximal difunctional compounds .
Mode of Action
The mode of action of this compound is based on its interaction with its targets. It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant as it allows for the formation of carbon–carbon bonds, a crucial process in organic synthesis .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared, making them environmentally benign organoboron reagents .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is significant for clinical diagnostics, providing accurate and reliable measurements for metabolic studies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including exceptionally mild and functional group tolerant reaction conditions . .
Análisis Bioquímico
Biochemical Properties
The role of 2-Butylboronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to form reversible covalent complexes with diols and strong Lewis bases . This property allows this compound to interact with various biomolecules, including enzymes and proteins that contain these functional groups . The nature of these interactions is typically non-covalent and reversible, which can influence the activity of these biomolecules .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with other biomolecules. In the context of Suzuki-Miyaura cross-coupling reactions, this compound participates in transmetalation, a process where it transfers its boron atom to a metal catalyst . This reaction is crucial for the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under neutral conditions but can degrade under acidic or basic conditions
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that this compound could potentially interact with various enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-butene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH3CH2CH=CH2+B2H6→CH3CH2CH2CH2B(OH)2
CH3CH2CH2CH2B(OH)2+H2O2+NaOH→CH3CH2CH2CH2B(OH)2+NaBO2+H2O
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylboronic esters or butyl alcohols.
Reduction: It can be reduced to form butylboranes.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products:
Oxidation: Butylboronic esters, butyl alcohols.
Reduction: Butylboranes.
Substitution: Various butyl-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Butylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
Phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the presence of a phenyl group.
Methylboronic acid: Smaller and less sterically hindered, leading to different reaction kinetics.
Vinylboronic acid: Contains a vinyl group, making it more reactive in certain types of polymerization reactions.
Uniqueness: 2-Butylboronic acid is unique due to its butyl group, which provides a balance between reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial processes.
Propiedades
IUPAC Name |
butan-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-3-4(2)5(6)7/h4,6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACOIFNUPFKZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88496-88-2 |
Source


|
| Record name | 2-Butylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)




![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)






![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
